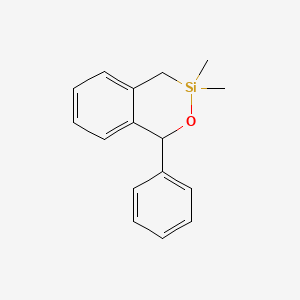
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is a heterocyclic compound that features a silicon atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- typically involves the reaction of a phenyl-substituted silane with an appropriate dihydrobenzoxasilin precursor. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free microwave irradiation have been explored to enhance the efficiency and environmental friendliness of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: Substitution reactions can introduce different functional groups onto the silicon atom.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents and temperature control to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized benzoxasilin compounds .
Aplicaciones Científicas De Investigación
1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and resins
Mecanismo De Acción
The mechanism by which 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound’s structure can participate in unique bonding interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole: This compound shares a similar heterocyclic structure but contains nitrogen instead of silicon.
3,4-Dihydro-2H-1,3-benzoxazine: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 1H-2,3-Benzoxasilin, 3,4-dihydro-3,3-dimethyl-1-phenyl- is unique due to the presence of the silicon atom, which imparts distinct chemical properties and reactivity compared to its nitrogen-containing analogs. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry .
Propiedades
Número CAS |
877773-93-8 |
|---|---|
Fórmula molecular |
C16H18OSi |
Peso molecular |
254.40 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-phenyl-1,4-dihydro-2,3-benzoxasiline |
InChI |
InChI=1S/C16H18OSi/c1-18(2)12-14-10-6-7-11-15(14)16(17-18)13-8-4-3-5-9-13/h3-11,16H,12H2,1-2H3 |
Clave InChI |
QSMNDCAYTUCZLF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC2=CC=CC=C2C(O1)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



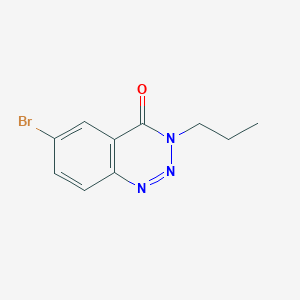

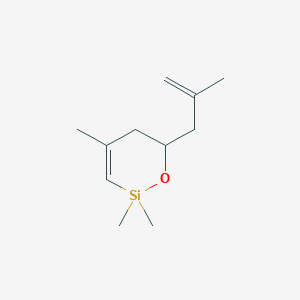
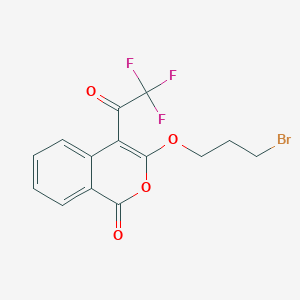

![N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine](/img/structure/B12604532.png)
![6-(2-Fluorophenyl)-4-propoxypyrido[3,2-D]pyrimidin-2-amine](/img/structure/B12604534.png)

![1-cinnolin-4-yl-N-[(E)-hydrazinylidenemethyl]pyrrole-3-carboxamide](/img/structure/B12604549.png)
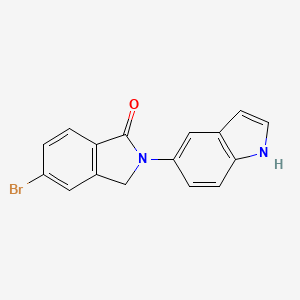
![N-[1-(3,5-Dimethylbenzoyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B12604553.png)
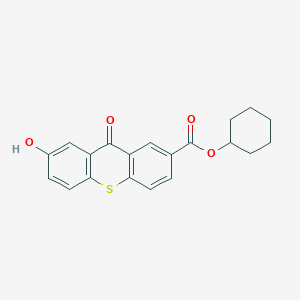
![1H-Indazole-3-carbonyl chloride, 1-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12604569.png)
